molecular formula C18H15ClN2O B1214530 Croconazole CAS No. 77175-51-0

Croconazole

Cat. No. B1214530
CAS RN: 77175-51-0
M. Wt: 310.8 g/mol
InChI Key: WHPAGCJNPTUGGD-UHFFFAOYSA-N
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Description

Croconazole is likely a compound that belongs to a broader class of heterocyclic compounds, potentially with pharmacological significance. While direct information on Croconazole is not readily available, analogues such as quinazoline and benzothiazole derivatives have been extensively studied for their diverse biological activities and chemical properties.

Synthesis Analysis

The synthesis of compounds related to Croconazole, such as quinazolines, involves several eco-friendly, mild, and atom-efficient methods. These methods include multi-component synthetic strategies, which are advantageous for designing novel derivatives with potential biological activities (Faisal & Saeed, 2021). Similarly, the synthesis of benzothiazole derivatives has evolved to include green chemistry principles, highlighting the importance of environmentally benign processes in the development of pharmacologically active compounds (Zhilitskaya, Shainyan, & Yarosh, 2021).

Molecular Structure Analysis

The molecular structure of compounds analogous to Croconazole, such as quinazolines and benzothiazoles, is critical for their biological activity. These structures contain heteroatoms (nitrogen, sulfur) within their rings, contributing to their reactivity and interaction with biological targets. The structure-activity relationship (SAR) studies often focus on the modification of these rings to enhance biological efficacy and reduce toxicity.

Chemical Reactions and Properties

Compounds in the same class as Croconazole undergo various chemical reactions, including ring expansion, substitution, and functionalization, to produce a wide range of derivatives with diverse properties. For instance, quinazoline 3-oxides serve as intermediates in synthesizing quinazoline analogues with significant biological relevance (Mphahlele, 2022).

Scientific Research Applications

Topical Delivery of Croconazole

A study by El-Badry, Fetih, and Shakeel (2014) focused on developing liposomal-based and micro-emulsion-based gel formulations for the topical delivery of croconazole. They compared these formulations with conventional gels using various polymers. The results indicated that micro-emulsion-based gel formulations had superior release and skin permeation of croconazole compared to liposomal-based formulations. This study suggests the potential of these formulations for the effective topical delivery of croconazole in treating fungal infections (El-Badry, Fetih, & Shakeel, 2014).

Antimicrobial Activity

Another aspect of croconazole's application is its antimicrobial activity. The study by El-Badry et al. (2014) also assessed the antimicrobial activity of their developed gel formulations of croconazole. They measured the inhibition zone of these formulations and compared them to miconazole cream as a control. The results showed excellent activity against different species of fungi, indicating croconazole's potential as an effective antifungal agent (El-Badry, Fetih, & Shakeel, 2014).

Safety And Hazards

Croconazole should be handled with care to avoid dust formation. Breathing in mist, gas, or vapors should be avoided, as should contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-[1-[2-[(3-chlorophenyl)methoxy]phenyl]ethenyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O/c1-14(21-10-9-20-13-21)17-7-2-3-8-18(17)22-12-15-5-4-6-16(19)11-15/h2-11,13H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPAGCJNPTUGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CC=CC=C1OCC2=CC(=CC=C2)Cl)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77174-66-4 (hydrochloride)
Record name Croconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6058475
Record name Croconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Croconazole

CAS RN

77175-51-0
Record name Croconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77175-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Croconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077175510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Croconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CROCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446254H55G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
M El-Badry, G Fetih, F Shakeel - Drug delivery, 2014 - Taylor & Francis
… (MBGF) gel formulations of croconazole to compare their topical … The in vitro release of croconazole from conventional gel … the topical delivery of croconazole through different LBGF …
Number of citations: 49 www.tandfonline.com
MJ Akhtar, S Khan, IM Roy, IA Jafri - Journal of pharmaceutical and …, 1996 - Elsevier
A high performance liquid chromatographic technique has been used to determine phenoxetol, methyl paraben, ethyl paraben, n-propyl paraben, iso-butyl paraben, n-butyl paraben …
Number of citations: 34 www.sciencedirect.com
M Takeuchi, M Nakano, K Mizojiri, K Iwatani… - Xenobiotica, 1989 - Taylor & Francis
… C-Croconazole HCI was diluted with unlabelled croconazole … injected intravenously with L4C-croconazole HCI at a dose of … injected intravenously with unlabelled croconazole HCI at 15 …
Number of citations: 24 www.tandfonline.com
M Shono, K Hayashi, R Sugimoto - Contact dermatitis, 1989 - Wiley Online Library
We report 6 cases of contact sensitivity to croconazole hydrochloride, a new imidazole antimycotic drug introduced to the Japanese market in 1986. and available as 1% gel and cream, …
Number of citations: 17 onlinelibrary.wiley.com
N Scherr, K Röltgen, M Witschel… - Antimicrobial agents and …, 2012 - Am Soc Microbiol
… Severe side effects upon treatment with Croconazole-containing drugs have not been … In a similar approach, we identified Croconazole as a potent compound active against M. …
Number of citations: 14 journals.asm.org
M Nakano, Y Nakajima, K Iwatani, Y Ikenishi… - Drug metabolism and …, 1989 - ASPET
The biotransformation of croconazole, a potent new antimycotic agent, was studied in the rabbit. Croconazole was excreted in the urine primarily as conjugates. Most of the radioactive …
Number of citations: 13 dmd.aspetjournals.org
D Steinmann, J Barth, G Wozel - Skin Pharmacology and Physiology, 1995 - karger.com
… to determine the action mode of croconazole. In summary, the topical croconazole treat ment may not … Moreover, croconazole could be an in teresting substance for the treatment of other …
Number of citations: 3 karger.com
M Nakano, M Takeuchi, S Kawahara, K Mizojiri - Xenobiotica, 1990 - Taylor & Francis
… '4C-Croconazole HCI and croconazole HCI were dissolved … per ml; croconazole HCI or croconazole HCI+'H-croconazole (1 : 1… T o isolate the metabolites, 15 mg of croconazole HCI was …
Number of citations: 4 www.tandfonline.com
K Meinicke, G Michel - International journal of clinical pharmacology …, 1994 - europepmc.org
… and were treated with 1% croconazole cream are reported. The types of … croconazole cream is effective and well tolerated in dermatomycoses. The once-a-day use of croconazole …
Number of citations: 4 europepmc.org
M Nakano, K Mizojiri - Drug metabolism and disposition, 1989 - Citeseer
… Croconazole is an antifungal agent containing an imidazole … , is characteristic of croconazole: no such metabolites have yet … underlying deimidazolation of croconazole, we investigated …
Number of citations: 2 citeseerx.ist.psu.edu

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